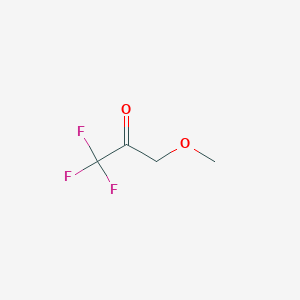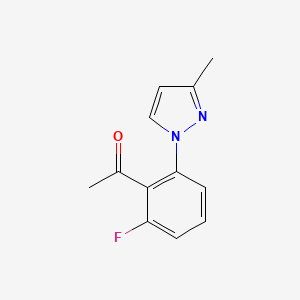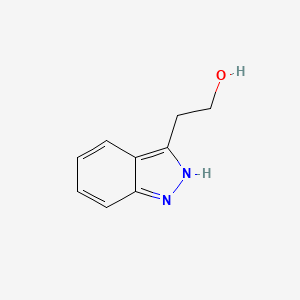
2-(1H-Indazol-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Indazol-3-yl)ethanol is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indazol-3-yl)ethanol typically involves the formation of the indazole ring followed by the introduction of the ethanol group. One common method involves the cyclization of o-aminobenzyl alcohol with hydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Indazol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indazole derivative with a reduced side chain.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: 2-(1H-Indazol-3-yl)acetaldehyde or 2-(1H-Indazol-3-yl)acetic acid.
Reduction: 2-(1H-Indazol-3-yl)ethane.
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(1H-Indazol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Wirkmechanismus
The mechanism of action of 2-(1H-Indazol-3-yl)ethanol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological activities . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-(1H-Indazol-3-yl)ethanol can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory and anticancer properties.
1H-Indazole-3-carboxamide: Studied for its potential antineoplastic activity.
1H-Indazole-3-amine: Investigated for its antitumor activity.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-(2H-indazol-3-yl)ethanol |
InChI |
InChI=1S/C9H10N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,12H,5-6H2,(H,10,11) |
InChI-Schlüssel |
FUXGCNHSOSDVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NN=C2C=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


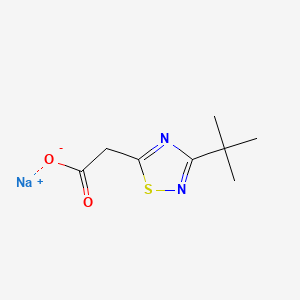
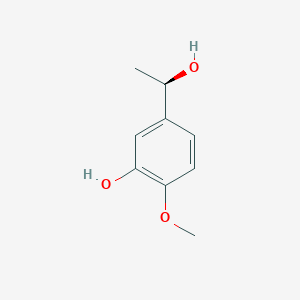
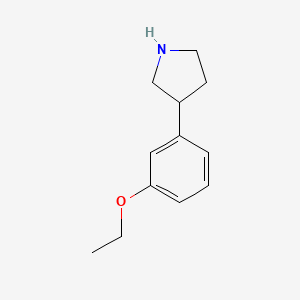

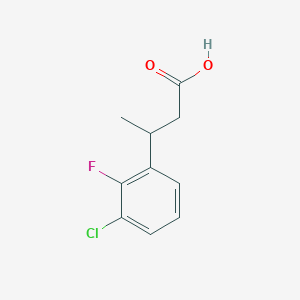
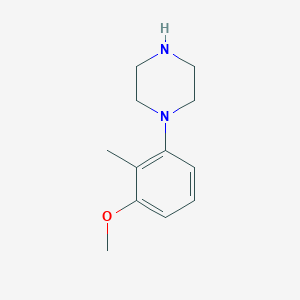

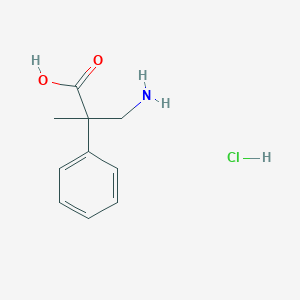
![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)

